Cas no 347412-23-1 (4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxamide)

4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxamide
- Z111872924
- 2,2,7,7-tetramethyl-N-phenyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide
- HMS642O19
- 4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
- BIM-0007072.P001
- 2,2,7,7-Tetramethyl-tetrahydrobis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid, phenylamide
- CB09417
- 2,2,7,7-tetramethyl-N~5~-phenyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide
- (3aR,5S,5aS,8aS,8bR)-2,2,7,7-tetramethyl-N-phenyltetrahydro-5H-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide
- JSAUSHRIERSHKE-UHFFFAOYSA-N
- 4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide
- ChemDiv1_019687
- 2,2,7,7-tetramethyl-N-phenyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide
- F1507-0133
- AG-205/20976017
- F0891-0034
- 347412-23-1
- AKOS016286699
- AKOS000678313
- CBMicro_007055
- SR-01000908171
- SMSF0012160
- SR-01000908171-1
-
- インチ: 1S/C18H23NO6/c1-17(2)22-11-12(23-17)14-16(25-18(3,4)24-14)21-13(11)15(20)19-10-8-6-5-7-9-10/h5-9,11-14,16H,1-4H3,(H,19,20)
- InChIKey: JSAUSHRIERSHKE-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)OC2C(C(NC3C=CC=CC=3)=O)OC3C(C12)OC(C)(C)O3
計算された属性
- せいみつぶんしりょう: 349.15253745g/mol
- どういたいしつりょう: 349.15253745g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1507-0133-40mg |
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide |
347412-23-1 | 90%+ | 40mg |
$140.0 | 2023-07-06 | |
Life Chemicals | F1507-0133-5mg |
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide |
347412-23-1 | 90%+ | 5mg |
$69.0 | 2023-07-06 | |
Life Chemicals | F1507-0133-10mg |
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide |
347412-23-1 | 90%+ | 10mg |
$79.0 | 2023-07-06 | |
Life Chemicals | F1507-0133-5μmol |
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide |
347412-23-1 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
Life Chemicals | F1507-0133-75mg |
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide |
347412-23-1 | 90%+ | 75mg |
$208.0 | 2023-07-06 | |
Life Chemicals | F1507-0133-2μmol |
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide |
347412-23-1 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
Life Chemicals | F1507-0133-15mg |
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide |
347412-23-1 | 90%+ | 15mg |
$89.0 | 2023-07-06 | |
Life Chemicals | F1507-0133-2mg |
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide |
347412-23-1 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F1507-0133-25mg |
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide |
347412-23-1 | 90%+ | 25mg |
$109.0 | 2023-07-06 | |
Life Chemicals | F1507-0133-30mg |
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide |
347412-23-1 | 90%+ | 30mg |
$119.0 | 2023-07-06 |
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxamide 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxamideに関する追加情報
Introduction to 4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7.3.0.02,6dodecane-8-carboxamide (CAS No. 347412-23-1)
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7.3.0.02,6dodecane-8-carboxamide, identified by its Chemical Abstracts Service (CAS) number 347412-23-1, is a highly complex and structurally intricate organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacological research. This compound belongs to a class of tricyclic molecules characterized by a unique arrangement of oxygen atoms and alkyl groups, which contribute to its distinct chemical properties and potential biological activities.
The molecular structure of 4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7.3.0.02,6dodecane-8-carboxamide is defined by a pentaoxatricyclic backbone fused with a dodecane ring system. The presence of multiple methyl groups at the 4-position and the phenyl substituent at the N-terminal carboxamide group enhances the compound's lipophilicity and potential for interaction with biological targets. This structural motif is reminiscent of several naturally occurring heterocycles that have demonstrated therapeutic efficacy in various disease models.
In recent years, there has been a surge in interest regarding tricyclic compounds due to their ability to exhibit high binding affinity and selectivity towards biological receptors. The oxygen-rich environment within the tricyclic framework of 4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7.3.0.02,6dodecane-8-carboxamide provides multiple hydrogen bonding opportunities with polar residues in protein binding pockets. This feature is particularly advantageous for designing molecules that require precise interactions with biological targets such as enzymes and receptors.
The carboxamide functional group at the 8-position of the dodecane ring introduces a polar moiety that can modulate solubility and metabolic stability. This balance between lipophilicity and hydrophilicity is critical for optimizing pharmacokinetic profiles in drug candidates. Additionally, the phenyl ring at the N-terminal position serves as a scaffold for further derivatization and fine-tuning of biological activity.
Recent studies have highlighted the potential of tricyclic compounds as scaffolds for drug discovery due to their rigid structure and ability to adopt stable conformations upon binding to biological targets. The unique architecture of 4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7.3.0.02,6dodecane-8-carboxamide has been investigated in several computational studies aimed at predicting its binding modes to various protein targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways.
The synthesis of 4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7。3。0。02,6dodecane-8-carboxamide presents significant synthetic challenges due to its complex tricyclic core and multiple functional groups. Advanced synthetic methodologies such as transition-metal-catalyzed reactions and stereoselective transformations have been employed to construct the desired framework with high enantiomeric purity. The development of efficient synthetic routes is crucial for enabling further structural optimization and preclinical evaluation.
In light of recent advancements in medicinal chemistry,there is growing interest in exploring the therapeutic potential of 4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7。3。0。02,6dodecane-8-carboxamide as a lead compound for drug discovery programs targeting neurological disorders and chronic inflammatory conditions。 Preliminary in vitro studies have indicated that derivatives of this compound may possess anti-inflammatory properties by modulating key signaling pathways involved in immune responses。
The pharmacological profile of 4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7。3。0。02,6dodecane-8-carboxamide is further being investigated through high-throughput screening (HTS) campaigns to identify novel bioactive derivatives。 These efforts are complemented by structure-based drug design approaches that leverage computational modeling techniques to predict optimal binding interactions with target proteins。
The role of CAS No 347412-23-1 in advancing our understanding of tricyclic chemistry cannot be overstated。 Its unique structural features provide a valuable platform for studying molecular recognition processes at an atomic level。 As research progresses ,this compound will likely serve as a benchmark for evaluating new synthetic strategies and pharmacological tools。
The future prospects for CAS No 347412-23-1 are promising ,with ongoing investigations aimed at expanding its chemical space through combinatorial chemistry libraries and biocatalytic methods 。 These efforts hold the potential to uncover novel analogs with enhanced potency ,selectivity ,and improved pharmacokinetic properties 。 Such discoveries would not only advance basic scientific knowledge but also pave the way for innovative therapeutic interventions across multiple disease domains。
347412-23-1 (4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxamide) 関連製品
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